molecular formula C10H17N B13242657 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine

3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B13242657
M. Wt: 151.25 g/mol
InChI Key: LQVRDUQCZWXGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a piperidine core that is disubstituted at the 3 and 5 positions with methyl groups and modified at the nitrogen atom with a prop-2-yn-1-yl (propargyl) group . The piperidine ring is a privileged scaffold in drug discovery, frequently found in molecules with a wide range of biological activities . The specific stereochemistry of the 3,5-dimethyl groups (which can exist as achiral or chiral diastereomers) and the incorporation of the propargyl moiety make this compound a valuable building block for the synthesis of more complex molecules and for probing biological systems . Research into piperidine derivatives similar to this compound has demonstrated potential in various areas. Computational studies predict that novel piperidine structures can interact with enzymes, receptors, and ion channels, indicating potential for application in central nervous system (CNS) research, oncology, and as templates for local anesthetics or antiarrhythmic agents . Furthermore, the propargyl group can serve as a handle for further chemical modification via click chemistry, facilitating the creation of chemical libraries or the development of molecular probes . In particular, hybrid molecules incorporating piperidine and other pharmacophores have shown promise in early-stage research as inhibitors of enzymes like acetylcholinesterase, a target for neurodegenerative conditions . This compound is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3,5-dimethyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C10H17N/c1-4-5-11-7-9(2)6-10(3)8-11/h1,9-10H,5-8H2,2-3H3

InChI Key

LQVRDUQCZWXGNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC#C)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 3,5 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Synthesis of the 3,5-Dimethylpiperidine (B146706) Core

The construction of the 3,5-dimethylpiperidine ring is a fundamental step, and several synthetic routes are available. These methods primarily focus on the reduction of pyridine (B92270) precursors or the cyclization of acyclic starting materials.

Catalytic Hydrogenation Approaches for 3,5-Dimethylpyridine Precursors

A prevalent and industrially viable method for synthesizing 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine. google.comwikipedia.org This process involves the reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst. rwth-aachen.de The choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the reaction's efficiency and the diastereomeric ratio (cis-to-trans) of the resulting product. google.comtuodaindus.com

Commonly employed catalysts include ruthenium on carbon (Ru/C), palladium on carbon (Pd/C), and platinum oxide (PtO₂). tuodaindus.comresearchgate.net The hydrogenation reaction typically produces a mixture of cis and trans isomers of 3,5-dimethylpiperidine. tuodaindus.com The ratio of these isomers can be manipulated by selecting specific catalysts and conditions. For instance, using a 10% palladium on carbon catalyst has been reported to yield a trans-to-cis ratio of 70:30, while 10% platinum oxide results in a 60:40 ratio. tuodaindus.com Further control over the isomer ratio can be achieved by adjusting reaction parameters like pressure and temperature. google.com

CatalystSolventTemperature (°C)Pressure ( kg/cm ²)Isomer Ratio (trans:cis)Reference
10% Pd/CMethanol, Ethanol, or THF90-1603-1070:30 google.comtuodaindus.com
10% PtO₂N/AN/AN/A60:40 tuodaindus.com
Ruthenium Carbon (Ru/C)N/AN/AN/AHigh Purity Cis Isomer google.com
Nickel Ruthenium Rhodium Carbon CompositeTetrahydrofuran (B95107)N/AN/A15:85 (approx.) google.com

This table is interactive and can be sorted by clicking on the column headers.

Stereoselective Synthesis of 3,5-Disubstituted Piperidine Ring Systems

Achieving high stereoselectivity in the synthesis of the 3,5-dimethylpiperidine core is crucial for applications where a specific isomer is required. Enantioselective methods provide access to enantiomerically pure or enriched piperidine derivatives. nih.gov One such strategy involves the diastereoselective alkylation of chiral nonracemic lactams. This approach allows for the controlled introduction of substituents, leading to enantiopure cis- and trans-3,5-disubstituted piperidines. nih.govresearchgate.net

Another advanced technique is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors and sp²-hybridized boronic acids. tmc.edu These strategies, while more complex than direct hydrogenation, offer precise control over the stereochemical outcome, which is essential for the synthesis of specific, biologically active molecules. tmc.edu

Mannich-Type Reactions and Related Cyclization Pathways

Mannich-type reactions provide a powerful tool for constructing substituted piperidine rings from acyclic precursors. nih.gov Inspired by the biosynthesis of piperidine alkaloids, stereoselective three-component vinylogous Mannich-type reactions have been developed. rsc.orgrsc.org This approach can assemble multi-substituted chiral piperidines by reacting a functionalized dienolate, an aldehyde, and a chiral amine. rsc.org The resulting dihydropyridinone intermediate serves as a versatile precursor that can be further modified to yield the desired piperidine structure. rsc.org These multicomponent reactions are highly efficient, allowing for the formation of several bonds in a single step. mun.ca

Introduction of the N-Propargyl Moiety

Once the 3,5-dimethylpiperidine core has been synthesized, the final step is the attachment of the propargyl group (prop-2-yn-1-yl) to the nitrogen atom. This transformation can be accomplished through direct alkylation or via multicomponent coupling reactions.

N-Alkylation Reactions with Propargyl Halides

The most direct method for introducing the propargyl group is the N-alkylation of 3,5-dimethylpiperidine with a propargyl halide, such as propargyl bromide or propargyl chloride. This nucleophilic substitution reaction typically involves treating the secondary amine with the alkyl halide in the presence of a base. nih.gov A common procedure utilizes sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). The base deprotonates the piperidine nitrogen, forming a more nucleophilic amide anion that subsequently attacks the propargyl halide, displacing the halide and forming the C-N bond. nih.govwhiterose.ac.uk

General Reaction Scheme: 3,5-Dimethylpiperidine + Propargyl Bromide --(Base, Solvent)--> 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine

Multicomponent Coupling Reactions (e.g., A3, KA2 Coupling)

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical alternative for synthesizing N-propargylated amines. phytojournal.com The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a one-pot, three-component process that combines an aldehyde, a terminal alkyne, and an amine to form a propargylamine. wikipedia.orglibretexts.org In the context of synthesizing the target compound, 3,5-dimethylpiperidine would serve as the amine component, formaldehyde (B43269) could be used as the aldehyde, and acetylene (B1199291) as the alkyne. rsc.org

The reaction is typically catalyzed by a transition metal, with copper, gold, silver, and ruthenium complexes being widely used. phytojournal.comwikipedia.org The proposed mechanism involves the in-situ formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by a metal acetylide species generated from the terminal alkyne and the catalyst. libretexts.orgnih.gov

A related reaction is the KA² (Ketone-Amine-Alkyne) coupling, which employs a ketone instead of an aldehyde. bohrium.comresearchgate.net These MCRs are advantageous as they reduce the number of synthetic steps, minimize waste, and often proceed under mild conditions. libretexts.org

ReactionComponentsCatalyst ExamplesKey FeaturesReference
A³ Coupling Aldehyde, Alkyne, Amine (e.g., 3,5-Dimethylpiperidine)Cu(I), Ag(I), Ru, AuOne-pot synthesis of tertiary propargylamines; high atom economy. phytojournal.comwikipedia.orglibretexts.org
KA² Coupling Ketone, Alkyne, Amine (e.g., 3,5-Dimethylpiperidine)Cu(I), Au, MnBr₂Synthesizes quaternary carbon-containing propargylamines; generally more challenging than A³ due to lower ketone reactivity. bohrium.comresearchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Transition Metal-Catalyzed N-Propargylation Strategies

The introduction of a propargyl group onto the nitrogen atom of 3,5-dimethylpiperidine is a key transformation in the synthesis of the target molecule. Transition metal catalysis offers a powerful and efficient means to achieve this N-propargylation. Various transition metals, including copper, gold, and ruthenium, have been shown to effectively catalyze the reaction between a secondary amine and a propargylic electrophile.

Copper catalysts are widely employed for N-propargylation reactions, often in the context of A3 coupling (aldehyde-alkyne-amine) or related transformations. While the direct propargylation of 3,5-dimethylpiperidine with a propargyl halide or sulfonate can be achieved, copper catalysis can facilitate the reaction under milder conditions and with higher efficiency. For instance, copper(I) salts like CuI or CuBr can activate the alkyne, making it more susceptible to nucleophilic attack by the amine.

Gold catalysts, known for their high affinity for carbon-carbon triple bonds, are also effective in promoting N-propargylation. Gold(I) and gold(III) complexes can activate propargylic alcohols or esters, facilitating their reaction with secondary amines like 3,5-dimethylpiperidine. This method often proceeds under mild conditions and demonstrates broad functional group tolerance.

Ruthenium catalysts have also been explored for N-alkylation reactions. While more commonly associated with reductive amination and transfer hydrogenation reactions, ruthenium complexes can catalyze the N-propargylation of amines. These reactions may proceed through a hydrogen-borrowing mechanism, where a propargylic alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the piperidine derivative.

Table 1: Examples of Transition Metal Catalysts for N-Propargylation of Secondary Amines.
CatalystPropargyl SourceGeneral Substrate ScopeKey Advantages
Copper(I) Iodide (CuI)Propargyl bromide, Propargyl chlorideAromatic and aliphatic secondary aminesCost-effective, versatile
Gold(I) Chloride (AuCl)Propargyl alcohol, Propargyl acetateWide range of secondary aminesHigh efficiency, mild reaction conditions
Ruthenium(II) ComplexesPropargyl alcoholSecondary aminesUtilizes readily available alcohols

Diastereoselective and Enantioselective Synthetic Routes

The presence of two stereocenters at the C3 and C5 positions of the piperidine ring in 3,5-dimethylpiperidine gives rise to cis and trans diastereomers, as well as enantiomers for the chiral trans isomer. The synthesis of specific stereoisomers of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine requires stereocontrolled synthetic strategies.

Chiral auxiliaries can be employed to control the stereochemistry during the formation of the piperidine ring or in subsequent functionalization steps. A chiral auxiliary can be temporarily attached to the precursor of the piperidine ring, directing the stereochemical outcome of key bond-forming reactions. For instance, a chiral amine can be used as a starting material to construct the piperidine ring, with the auxiliary being removed in a later step. Although less common for the direct synthesis of 3,5-dimethylpiperidine itself, this strategy is a powerful tool for the synthesis of more complex substituted piperidines.

Asymmetric catalysis provides an elegant and atom-economical approach to enantiomerically enriched piperidine derivatives. Chiral transition metal catalysts can be used to desymmetrize achiral precursors or to perform kinetic resolutions of racemic mixtures. For instance, the asymmetric hydrogenation of a suitably substituted pyridine precursor using a chiral catalyst could, in principle, yield an enantiomerically enriched 3,5-dimethylpiperidine.

Furthermore, asymmetric catalysis can be applied to the N-propargylation step itself. The use of a chiral catalyst in the reaction between 3,5-dimethylpiperidine and a propargylic electrophile could potentially lead to a kinetic resolution of the racemic trans-3,5-dimethylpiperidine, affording an enantioenriched product. Copper-catalyzed asymmetric propargylation of imines has been reported, and similar principles could be extended to the N-propargylation of chiral secondary amines.

Table 2: Chiral Ligands for Asymmetric Copper-Catalyzed Reactions.
Ligand TypeExample LigandApplicationTypical Enantioselectivity
BOX (Bis(oxazoline))Ph-BOXAsymmetric alkynylation of iminesHigh (up to 99% ee)
BINAP(R)-BINAPAsymmetric hydrogenationExcellent (often >95% ee)
Salen(R,R)-SalenAsymmetric catalysisVariable, can be high

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of target molecules. While 3,5-dimethylpiperidine itself is not a common natural product, chiral precursors can be sourced from the chiral pool to construct the desired stereoisomers of the piperidine ring. For example, chiral amino acids or carbohydrates can be transformed through a series of reactions into enantiomerically pure 3,5-disubstituted piperidine derivatives. The synthesis of 3,5-dimethylpiperidine typically starts from the achiral precursor 3,5-dimethylpyridine, which upon hydrogenation yields a mixture of cis and trans diastereomers. wikipedia.orgtuodaindus.com Separation of these diastereomers followed by resolution of the chiral trans isomer would be necessary to obtain enantiomerically pure starting material for the subsequent N-propargylation.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. In the context of synthesizing 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, several green chemistry principles can be applied.

The use of catalytic methods, as discussed in the context of transition metal-catalyzed N-propargylation, is inherently greener than stoichiometric reactions as it reduces waste. Furthermore, the development of catalysts that can operate in environmentally friendly solvents, such as water or bio-renewable solvents, is a key area of research.

Ultrasound-assisted synthesis has emerged as a green technology that can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.comnih.gov The application of ultrasound to the N-propargylation of 3,5-dimethylpiperidine could potentially lead to a more efficient and sustainable process. The mechanical effects of acoustic cavitation can enhance mass transfer and activate the reacting species, often allowing for reactions to proceed at lower temperatures and in shorter times.

Solvent selection is another crucial aspect of green chemistry. The replacement of hazardous organic solvents with greener alternatives is highly desirable. For N-alkylation reactions, the use of water as a solvent, if feasible, would offer significant environmental benefits. Research into performing transition metal-catalyzed reactions in aqueous media is an active field.

Table 3: Green Chemistry Approaches for N-Alkylation.
ApproachDescriptionPotential Advantages
Ultrasound-Assisted SynthesisUse of ultrasonic irradiation to promote the reaction.Faster reaction rates, higher yields, reduced energy consumption. mdpi.comnih.gov
Aqueous MediaUsing water as the reaction solvent.Environmentally benign, low cost, non-flammable.
Catalyst RecyclingRecovery and reuse of the transition metal catalyst.Reduced cost and metal waste.

Chemical Reactivity and Transformative Potential of 3,5 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Reactions Involving the Terminal Alkyne Group

The terminal alkyne is characterized by its sp-hybridized carbon atoms, which confer high electron density and significant reactivity. This functionality serves as a linchpin for constructing more complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. nih.govnih.gov This reaction involves the coupling of a terminal alkyne, such as the propargyl group in 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, with an organic azide in the presence of a copper(I) catalyst. nih.govacs.org The result is the exclusive formation of a 1,4-disubstituted 1,2,3-triazole, a stable five-membered heterocyclic ring. nih.govresearchgate.net

The reaction is highly reliable and proceeds under mild conditions, often in aqueous systems, making it suitable for various applications, including bioconjugation and materials science. nih.govbeilstein-journals.org The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.govacs.org For N-propargyl compounds like 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, this reaction provides a straightforward method to link the piperidine (B6355638) scaffold to other molecules, creating complex structures with potential applications in medicinal chemistry. nih.govresearchgate.netscispace.com While specific studies on 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine are not extensively detailed in the literature, the reactivity is well-established for analogous N-propargylated heterocycles.

Table 1: Examples of CuAAC Reactions with N-Propargyl Heterocycles

Alkyne Reactant Azide Reactant Catalyst/Conditions Product Reference
1,5-Dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione Ethyl azidoacetate CuI, CH3CN, rt 3-((1-(Ethoxycarbonyl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione researchgate.net
Phenylacetylene Benzyl azide [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2, neat, rt 1-Benzyl-4-phenyl-1H-1,2,3-triazole uniovi.es
1-Ethynylcyclohexanol Benzyl azide Phenylethynylcopper(I), CH2Cl2, rt 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol nih.gov

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

Beyond the CuAAC reaction, the terminal alkyne of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine can participate in other 1,3-dipolar cycloadditions. wikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile (in this case, the alkyne) to form a five-membered ring. wikipedia.orgchim.it A prominent example is the reaction with azomethine ylides, which are typically generated in situ. The cycloaddition of an azomethine ylide with the alkyne moiety would yield highly substituted pyrrolidine-containing structures, which are significant scaffolds in medicinal chemistry. researchgate.netnih.govrsc.org

The reaction proceeds through a concerted mechanism, and its regioselectivity can be influenced by electronic and steric factors of both the dipole and the dipolarophile. nih.govresearchgate.net Although specific examples involving 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine are scarce, the general reactivity of alkynes with various 1,3-dipoles like nitrile oxides and carbonyl ylides is well-documented, leading to isoxazoles and oxacycles, respectively. wikipedia.org These transformations highlight the potential of the title compound to serve as a precursor to a diverse range of complex heterocyclic systems. mdpi.com

Table 2: Examples of [3+2] Cycloaddition Reactions with Alkynes

1,3-Dipole Dipolarophile (Alkyne) Conditions Product Type Reference
Azomethine ylide Dimethyl acetylenedicarboxylate (DMAD) Thermal Pyrrolidine derivative wikipedia.orgnih.gov
Nitrile oxide Terminal Alkyne Thermal Isoxazole wikipedia.org
Carbonyl ylide (from diazocarbonyl) Dimethyl acetylenedicarboxylate (DMAD) Rhodium catalyst Oxacycle wikipedia.org

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Heck-type)

The terminal C(sp)-H bond of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is reactive in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a powerful tool for constructing C(sp)-C(sp²) bonds. The expected product from the reaction of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine would be a disubstituted alkyne, linking the piperidine moiety to an aromatic or vinylic group.

The Heck reaction , another palladium-catalyzed process, couples the alkyne with an aryl or vinyl halide. libretexts.org While the classic Heck reaction involves alkenes, variations for alkynes exist. nih.gov The reaction typically proceeds via oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkyne and subsequent steps to yield the coupled product. nih.govresearchgate.net These reactions significantly expand the synthetic utility of the title compound, allowing for its incorporation into larger, conjugated systems. nih.gov

Table 3: Overview of Relevant Cross-Coupling Reactions

Reaction Name Reactants Catalyst System Bond Formed Reference
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl Halide Pd complex, Cu(I) salt, Base C(sp)-C(sp²) General
Heck Reaction Alkyne + Aryl/Vinyl Halide Pd complex, Base C(sp)-C(sp²) libretexts.orgnih.gov

Electrophilic and Nucleophilic Additions to the Alkyne

The electron-rich π-system of the alkyne triple bond in 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic additions typically involve the reaction with reagents like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl). The reaction proceeds through a cyclic halonium ion intermediate or a vinyl cation, leading to di- or monohaloalkenes. The regioselectivity of addition (Markovnikov vs. anti-Markovnikov) can be influenced by the reaction conditions and substituents.

Nucleophilic additions occur under basic conditions, where a nucleophile attacks one of the sp-hybridized carbons. nih.govyoutube.comyoutube.com This type of reaction is common for alkynes conjugated to electron-withdrawing groups, but can also occur with terminal alkynes under specific conditions. youtube.comyoutube.com For instance, the addition of thiols or amines can lead to the formation of vinyl sulfides or enamines, respectively. These reactions provide pathways to functionalize the propargyl chain, converting the alkyne into a substituted alkene.

Cycloisomerization Reactions

The propargyl group in 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine can participate in intramolecular cycloisomerization reactions, particularly when another unsaturated group is present in the molecule. These reactions are often catalyzed by transition metals like gold, platinum, or palladium. researchgate.netnih.gov For example, if the piperidine moiety were part of a larger structure containing an alkene (forming a 1,6-enyne system), gold catalysis could facilitate a cyclization to form complex bicyclic structures. researchgate.net The gold(I) catalyst activates the alkyne toward nucleophilic attack by the alkene, initiating a cascade that results in the formation of a new ring system. nih.govacs.orgmdpi.com This strategy is a powerful, atom-economical method for rapidly building molecular complexity from relatively simple linear precursors.

Reactivity at the Piperidine Nitrogen Atom

The nitrogen atom in the 3,5-dimethylpiperidine (B146706) ring possesses a lone pair of electrons, making it a nucleophilic and basic center. researchgate.net This reactivity is fundamental to the character of the molecule and allows for several types of transformations.

The tertiary amine is basic and will readily react with acids to form quaternary ammonium salts. This property is crucial for its behavior in different pH environments and can be used for purification or modification.

Furthermore, the nucleophilic nitrogen can react with electrophiles such as alkyl halides in quaternization reactions. This process involves the alkylation of the nitrogen atom, leading to the formation of a permanently charged quaternary ammonium salt. This modification can significantly alter the physical and biological properties of the molecule. The steric hindrance provided by the two methyl groups at the 3 and 5 positions may influence the rate of this reaction compared to unsubstituted piperidine. researchgate.net

Other potential reactions include oxidation of the nitrogen to form an N-oxide , a transformation that can also modulate the molecule's properties and introduce a new functional handle for further synthetic elaboration. The reactivity of the nitrogen is a key feature that complements the chemistry of the alkyne group, offering an orthogonal site for chemical modification. nih.gov

Quaternization and Salt Formation for Research Purposes

As a tertiary amine, the nitrogen atom of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine possesses a lone pair of electrons, making it nucleophilic and basic. This inherent reactivity allows for straightforward quaternization reactions, where the nitrogen atom attacks an electrophile, typically an alkyl halide, to form a quaternary ammonium salt. This process is of significant interest for various research applications, including the synthesis of ionic liquids, phase-transfer catalysts, and as a method to introduce charged moieties into molecules for biological studies.

The reaction with an alkylating agent, such as methyl iodide (CH₃I) or benzyl bromide (BnBr), would result in the formation of a 1-alkyl-3,5-dimethyl-1-(prop-2-yn-1-yl)piperidinium salt. The general scheme for this reaction is depicted below:

Reaction Scheme for Quaternization:

Where R-X is the alkylating agent.

The resulting quaternary ammonium salts exhibit altered physical properties compared to the parent amine, such as increased water solubility and a higher melting point. These salts can be isolated as stable crystalline solids. For research purposes, the formation of these salts can be a crucial step in the synthesis of more complex molecules or for the investigation of structure-activity relationships where a positive charge is required.

Table 1: Predicted Quaternization Products of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not readily available in the cited literature.

Alkylating AgentProduct NamePredicted Anion
Methyl Iodide1-Methyl-3,5-dimethyl-1-(prop-2-yn-1-yl)piperidinium iodideI⁻
Ethyl Bromide1-Ethyl-3,5-dimethyl-1-(prop-2-yn-1-yl)piperidinium bromideBr⁻
Benzyl Chloride1-Benzyl-3,5-dimethyl-1-(prop-2-yn-1-yl)piperidinium chlorideCl⁻

Derivatization Reactions for Library Synthesis

The terminal alkyne of the propargyl group is a highly versatile functional handle for a variety of derivatization reactions, making 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine an attractive scaffold for the synthesis of chemical libraries. These libraries of related compounds are instrumental in drug discovery and materials science for the high-throughput screening of biological activity or material properties.

Key reactions involving the terminal alkyne include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This is a robust and highly efficient reaction where the terminal alkyne reacts with an azide to form a stable 1,2,3-triazole ring. The reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. By varying the azide-containing building block, a diverse library of triazole-linked piperidine derivatives can be rapidly synthesized.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of the piperidine derivative and an aryl or vinyl halide. This reaction is a powerful tool for introducing aromatic and unsaturated moieties, significantly expanding the structural diversity of the synthesized library.

Mannich Reaction: The acidic proton of the terminal alkyne can participate in Mannich-type reactions, where it adds to an imine or iminium ion, typically formed in situ from an aldehyde and a secondary amine. This three-component reaction allows for the introduction of an aminomethyl group adjacent to the alkyne, providing access to a different class of derivatives.

Table 2: Potential Derivatization Reactions for Library Synthesis This table outlines potential reactions based on the known reactivity of the propargyl group.

Reaction NameReactantsProduct Functional Group
Copper(I)-catalyzed Azide-Alkyne CycloadditionOrganic Azide (R-N₃)1,2,3-Triazole
Sonogashira CouplingAryl/Vinyl Halide (R'-X), Pd catalyst, Cu(I) co-catalystSubstituted Alkyne
Mannich ReactionFormaldehyde (B43269), Secondary Amine (R₂NH)Propargylamine

Functionalization of the Piperidine Ring System

Stereoselective Derivatization at C-3 and C-5 Positions

The C-3 and C-5 positions of the piperidine ring, being adjacent to the nitrogen atom, are susceptible to functionalization, and the presence of the methyl groups can direct the stereochemical outcome of these reactions. The cis and trans isomers of the starting material will likely lead to different stereochemical outcomes in subsequent reactions.

While specific examples for 1-(prop-2-yn-1-yl)-3,5-dimethylpiperidine are not extensively documented, analogous transformations on other 3,5-disubstituted piperidines provide insight into the potential for stereoselective derivatization. For instance, deprotonation of the α-protons at C-2 and C-6 is a common strategy, but the steric hindrance from the C-3 and C-5 methyl groups may influence the regioselectivity of this reaction.

Potential stereoselective derivatization strategies could involve:

Directed Metalation: The use of a directing group, potentially coordinated to the nitrogen or another part of the molecule, could facilitate the regioselective and stereoselective deprotonation and subsequent electrophilic trapping at the C-3 or C-5 positions, or more likely at the less hindered C-2 or C-4 positions. The existing stereochemistry of the dimethyl groups would likely influence the facial selectivity of the incoming electrophile.

Asymmetric Synthesis from Substituted Pyridines: A common route to substituted piperidines is the reduction of the corresponding pyridine (B92270). The stereoselective hydrogenation of a 3,5-dimethyl-1-(prop-2-yn-1-yl)pyridinium salt could potentially provide access to different stereoisomers of the target piperidine. Further functionalization of the pyridine ring prior to reduction would allow for the introduction of substituents at the desired positions with potential stereocontrol.

Enolate Chemistry of Piperidone Derivatives: Oxidation of the piperidine ring to a piperidone would allow for the use of well-established enolate chemistry to introduce substituents at the C-3 and C-5 positions. The stereochemical outcome of the alkylation or other reactions of the enolate would be influenced by the existing methyl groups.

Oxidative and Reductive Transformations of the Ring

The piperidine ring of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine can undergo various oxidative and reductive transformations, although the presence of the N-propargyl group may influence the reaction pathways and selectivity.

Oxidative Transformations:

N-Oxide Formation: Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. This transformation can alter the steric and electronic properties of the nitrogen atom and can be a useful intermediate for further reactions.

Oxidation to Iminium Ions: Stronger oxidizing agents can lead to the formation of an iminium ion by oxidation of one of the α-carbons (C-2 or C-6). These electrophilic intermediates can be trapped by nucleophiles, leading to the introduction of a new substituent at the α-position.

Ring Opening: Under harsh oxidative conditions, cleavage of the piperidine ring is possible, leading to the formation of linear amino-aldehyde or amino-ketone derivatives.

Reductive Transformations:

Reduction of the Alkyne: The terminal alkyne of the N-propargyl group can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst would yield the corresponding N-allyl derivative, while hydrogenation with catalysts like palladium on carbon (Pd/C) would lead to the N-propyl derivative.

Reductive Ring Opening: While less common for simple piperidines, certain conditions can promote the reductive cleavage of the C-N bonds in the ring, particularly if the ring is activated.

Hydrogenolysis of the N-propargyl group: Under certain catalytic hydrogenation conditions, the N-propargyl group could potentially be cleaved, leading to the formation of 3,5-dimethylpiperidine.

The interplay between the reactivity of the piperidine ring and the N-propargyl group makes 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine a compound with rich and complex chemical behavior, offering numerous avenues for the synthesis of novel and structurally diverse molecules.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum provides a map of all proton environments within the molecule. For 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, the spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the two methyl groups, the propargyl methylene (B1212753) group, and the terminal alkyne. The presence of stereoisomers (cis and trans diastereomers resulting from the relative orientation of the two methyl groups) will influence the complexity of the spectrum, potentially showing separate sets of signals for each isomer. wikipedia.orgnih.gov

The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear downfield due to the electron-withdrawing effect of the nitrogen atom. The propargyl methylene protons (N-CH₂) will also be shifted downfield for the same reason. The terminal acetylenic proton (C≡C-H) is anticipated to appear as a characteristic triplet (due to long-range coupling with the methylene protons) in a distinct region of the spectrum. The methyl protons (CH₃) would likely appear as doublets, coupling to the adjacent methine protons at C3 and C5.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2, H6 (Piperidine)2.5 - 3.0m-
H3, H5 (Piperidine)1.5 - 2.0m-
H4 (Piperidine)1.0 - 1.7m-
CH₃ (at C3, C5)0.8 - 1.0d~6-7
N-CH₂ (Propargyl)3.2 - 3.4d~2.4
C≡C-H (Acetylenic)2.2 - 2.4t~2.4

¹³C NMR for Carbon Backbone and Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their hybridization and electronic surroundings. The spectrum for 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is expected to display signals for the five piperidine ring carbons, the two methyl carbons, and the three carbons of the propargyl group.

The carbons directly bonded to the nitrogen atom (C2, C6, and the propargyl CH₂) will be shifted downfield. The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts, with the terminal, proton-bearing carbon appearing slightly upfield compared to the internal alkyne carbon. researchgate.netchemicalbook.com The chemical shifts of the piperidine ring carbons will be influenced by the N-substitution and the stereochemistry of the methyl groups. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2, C6 (Piperidine)55 - 60
C3, C5 (Piperidine)30 - 35
C4 (Piperidine)40 - 45
CH₃ (at C3, C5)18 - 22
N-CH₂ (Propargyl)45 - 50
C ≡CH (Alkyne)78 - 82
C≡C H (Alkyne)70 - 74

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4, and H3 with its methyl protons). A crucial correlation would also be seen between the propargyl methylene protons and the acetylenic proton. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals (e.g., connecting the methyl proton doublet to the methyl carbon signal). researchgate.netprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the stereochemistry. For the 3,5-dimethylpiperidine (B146706) ring, NOESY can distinguish between the cis and trans diastereomers. In the cis isomer, NOE correlations would be expected between the axial protons at C3 and C5, and between their respective methyl groups if they are both in equatorial positions. researchgate.netresearchgate.net

¹⁵N NMR for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atom. nih.gov For 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, the ¹⁵N chemical shift would be influenced by the alkyl substitution on the piperidine ring and the electronic nature of the N-propargyl group. The presence of the electron-withdrawing alkyne group would be expected to deshield the nitrogen atom, resulting in a downfield shift compared to a simple N-alkyl piperidine.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman) corresponding to molecular vibrations. The spectra of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine are expected to be dominated by features from the alkyne and amine functional groups. chemrxiv.org

Terminal Alkyne Vibrations: The most diagnostic peaks will be from the propargyl group. A sharp, strong C≡C-H stretching vibration is expected around 3300 cm⁻¹. The C≡C triple bond stretch, while sometimes weak in IR, should appear as a sharp band in the 2100-2150 cm⁻¹ region.

C-H Vibrations: Aliphatic C-H stretching vibrations from the piperidine ring, methyl groups, and propargyl methylene group are expected in the 2850-3000 cm⁻¹ range.

C-N Vibrations: The C-N stretching vibration of the tertiary amine is expected to appear in the 1100-1250 cm⁻¹ region.

Table 3: Characteristic IR/Raman Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchTerminal Alkyne (≡C-H)~3300Strong, Sharp
C-H StretchAliphatic (CH, CH₂, CH₃)2850 - 3000Strong
C≡C StretchAlkyne2100 - 2150Weak to Medium, Sharp
C-N StretchTertiary Amine1100 - 1250Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine (C₁₀H₁₇N), the molecular weight is 151.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 151. The fragmentation pattern would likely be dominated by processes characteristic of N-alkyl amines. A primary fragmentation pathway would be alpha-cleavage, involving the loss of a substituent from the carbon adjacent to the nitrogen. This could lead to the formation of a stable iminium ion. The loss of the propargyl group (C₃H₃•, mass 39) would result in a fragment ion corresponding to the 3,5-dimethylpiperidine cation at m/z = 112. Another significant fragmentation could involve the loss of an ethyl group via ring cleavage, a common pathway for piperidine derivatives.

Table 4: Predicted Mass Spectrometry Fragments

m/z ValueProposed Fragment Identity
151[M]⁺ (Molecular Ion)
150[M-H]⁺
112[M - C₃H₃]⁺ (Loss of propargyl radical)
98Fragment from ring cleavage

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic and structural elucidation of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is not publicly available. Specifically, published research containing High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), X-ray Crystallography, or Chiroptical Spectroscopy for this exact compound could not be located.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested sections and subsections as outlined. Generating an article with the required data tables and detailed research findings would necessitate access to primary research data that does not appear to be in the public domain for this specific molecule.

Theoretical and Computational Chemistry Studies on 3,5 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine. Methods like Density Functional Theory (DFT) are commonly employed to investigate electronic properties. These calculations can determine the distribution of electron density, molecular orbital energies, and the electrostatic potential, which are key to predicting the molecule's reactivity and intermolecular interactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO is typically localized on the electron-rich regions of the molecule, such as the nitrogen atom of the piperidine (B6355638) ring, indicating its nucleophilic character. The LUMO, conversely, identifies regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For piperidine derivatives, computational studies reveal that such electronic properties are suitable for various applications, including optoelectronics. researchgate.net

Table 1: Hypothetical Electronic Properties calculated using DFT

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability (nucleophilicity)
LUMO Energy 1.2 eV Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 7.7 eV Relates to chemical reactivity and stability

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Conformational Analysis and Energy Minimization of the Piperidine Ring and Propargyl Moiety

The three-dimensional structure of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is complex due to the flexibility of the piperidine ring and the rotational freedom of the N-propargyl group. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, boat and twist-boat conformations are also possible, though generally higher in energy. rsc.org

Computational energy minimization studies can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. These studies are essential for understanding how the molecule's shape influences its biological activity and physical properties. researchgate.netresearchgate.net

Table 2: Hypothetical Relative Energies of 3,5-Dimethylpiperidine (B146706) Ring Conformations

Conformer Methyl Group Orientations Relative Energy (kcal/mol)
Chair (trans) 3-eq, 5-eq 0.00 (most stable)
Chair (cis) 3-eq, 5-ax 1.85
Twist-Boat - ~5-6

Note: This data is illustrative, representing typical energy differences for substituted piperidines.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways reactants take to form products. For 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, theoretical studies can predict the feasibility of various reactions, such as those involving the nucleophilic nitrogen or the reactive alkyne group.

One area of interest is the [3+2] cycloaddition reaction (click chemistry) involving the propargyl group's terminal alkyne. Theoretical calculations can model the reaction pathway, locate the transition state structure, and calculate the activation energy. This information helps predict reaction rates and regioselectivity. mdpi.com Similarly, reactions at the tertiary amine, such as quaternization, can be modeled to understand the influence of the methyl and propargyl substituents on the nitrogen's reactivity. The analysis of intermediate structures, like bicyclic aziridinium (B1262131) ions that can form in reactions of similar piperidines, provides insight into potential reaction outcomes. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a significant application of computational chemistry that aids in structure elucidation. rsc.org Using methods like Gauge-Including Atomic Orbital (GIAO) in combination with DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. mdpi.com

For 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, these calculations can predict the chemical shifts for each unique proton and carbon atom. By comparing the predicted spectrum with an experimental one, chemists can confirm the compound's structure, including its stereochemistry. The accuracy of these predictions often has a mean absolute error of around 0.2-0.3 ppm for ¹H shifts and >2.0 ppm for ¹³C shifts, depending on the computational method used. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Significance
C (Alkyne, CH) 80.5 Characteristic of a terminal alkyne carbon
C (Alkyne, C) 72.1 Characteristic of a terminal alkyne carbon
N-CH₂ (Propargyl) 45.3 Methylene (B1212753) carbon attached to nitrogen and alkyne
C2, C6 (Piperidine) 59.8 Carbons adjacent to the nitrogen atom
C3, C5 (Piperidine) 33.2 Carbons bearing the methyl groups
C4 (Piperidine) 42.1 Methylene carbon at the 4-position

Note: This table is for illustrative purposes to show the application of computational NMR prediction.

Molecular Modeling and Docking Studies for Hypothetical Ligand-Target Interactions (in a research context, not clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a research context, docking can be used to generate hypotheses about how 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine might interact with a biological target, such as a receptor or enzyme. Piperidine derivatives are known to interact with various targets, including sigma receptors. nih.gov

The process involves generating a 3D model of the piperidine derivative and docking it into the binding site of a target protein. The software then calculates a "docking score," which estimates the binding affinity. nih.gov The resulting poses can be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-protein complex. researchgate.net This information can guide the design of new molecules with potentially improved affinity and selectivity.

Table 4: Hypothetical Docking Results for a Target Protein

Parameter Result Interpretation
Binding Energy (kcal/mol) -8.5 Strong predicted binding affinity
Key Interacting Residues TYR 103, TRP 164, GLU 172 Amino acids forming crucial contacts in the binding site

Note: The data is hypothetical and for research illustration purposes only.

Analysis of Stereoelectronic Effects and Inductive Effects on Reactivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. In 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, the orientation of the nitrogen lone pair is crucial. Its accessibility is influenced by the chair conformation of the ring and the steric hindrance from the adjacent substituents.

Inductive effects also play a significant role. The methyl groups are weakly electron-donating, which increases the electron density and basicity of the nitrogen atom. Conversely, the propargyl group has an electron-withdrawing effect due to the sp-hybridized carbons of the alkyne, which can slightly decrease the nitrogen's basicity compared to a simple N-alkyl substituent. Quantum chemical calculations of atomic charges and electrostatic potential maps can quantify these effects, providing a detailed picture of how electron distribution governs the molecule's reactivity at different sites. nih.gov

Applications As Chemical Scaffolds and Probes in Chemical Research

Role as a Privileged Structural Motif in Advanced Organic Synthesis

The 3,5-dimethylpiperidine (B146706) framework is widely recognized as a "privileged structure" in medicinal chemistry and organic synthesis. tuodaindus.comlifechemicals.com This designation is attributed to its ability to serve as a versatile scaffold that can be readily functionalized to interact with a diverse range of biological targets. The conformational rigidity of the piperidine (B6355638) ring, combined with the stereochemical possibilities introduced by the two methyl groups (cis and trans isomers), allows for the precise spatial orientation of appended functional groups, which is crucial for optimizing interactions with enzymes and receptors. tuodaindus.comtuodaindus.com

The introduction of the N-propargyl group to the 3,5-dimethylpiperidine scaffold further enhances its utility. The terminal alkyne is a highly versatile functional group that can participate in a wide array of chemical transformations, including Sonogashira coupling, A3 coupling, and, most significantly, click chemistry. This functional handle allows for the straightforward and efficient covalent attachment of this privileged scaffold to other molecules, including biomolecules, fluorescent tags, or solid supports. This modularity is a key feature in modern drug discovery and chemical biology, enabling the rapid synthesis of complex molecular architectures.

Design and Generation of Chemical Libraries for Academic Screening

The modular nature of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine makes it an excellent building block for the design and generation of chemical libraries for academic screening. nih.gov Combinatorial chemistry and high-throughput screening are powerful tools in the search for new bioactive compounds. The concept of "click chemistry" is particularly well-suited for library synthesis due to its high efficiency, broad scope, mild reaction conditions, and the generation of inoffensive byproducts. epa.gov

Starting from the 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine core, a diverse library of compounds can be generated by reacting it with a collection of azide-containing building blocks. These azides can encompass a wide range of chemical functionalities, such as aromatic rings, aliphatic chains, and other heterocyclic systems, thereby introducing significant molecular diversity. The resulting triazole-linked products can then be screened against various biological targets to identify novel hits.

Table 1: Representative Components for a Hypothetical Chemical Library Based on 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine

Core Scaffold Azide Building Block Examples Resulting Library Member (General Structure)
3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidineBenzyl azide1-(1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-3,5-dimethylpiperidine
1-Azido-4-fluorobenzene1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3,5-dimethylpiperidine
2-Azido-N,N-dimethylethanamine1-((1-(2-(dimethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-3,5-dimethylpiperidine
3-Azidopropan-1-ol1-((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methyl)-3,5-dimethylpiperidine

Development of Molecular Probes and Labeling Reagents via Click Chemistry

The terminal alkyne of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is a key feature for its use in the development of molecular probes and labeling reagents. Click chemistry provides a powerful and bioorthogonal method for attaching reporter molecules, such as fluorophores or biotin (B1667282), to a scaffold of interest. nih.gov This allows for the visualization and tracking of the scaffold's interactions with biological systems.

For instance, 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine could be "clicked" onto an azide-modified fluorophore to create a fluorescent probe. This probe could then be used in cellular imaging studies to investigate its localization and uptake. Similarly, conjugation to an azide-functionalized biotin molecule would yield a probe suitable for affinity-based purification of its binding partners. The high selectivity and biocompatibility of click chemistry make it possible to perform these labeling reactions in complex biological mixtures and even in living cells. nih.govepa.gov

Investigation of Molecular Recognition Mechanisms (e.g., Enzyme-Ligand, Receptor-Ligand Interactions in in vitro studies)

While direct studies on 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine are not extensively reported, research on structurally related molecules highlights the potential of this scaffold in investigating molecular recognition mechanisms. The piperidine ring is a common motif in ligands for a variety of receptors and enzymes. clinmedkaz.org

For example, a study on a more complex molecule, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated high affinity for sigma (σ) receptors. nih.gov Although this is not the same compound, it features both a piperidine ring and a propargyl group, suggesting that the N-propargylpiperidine moiety can be a component of high-affinity ligands. The propargyl group in such a ligand could be used as a handle for "click" attachment of a photoaffinity label to covalently trap and identify the binding site residues within the receptor.

In a hypothetical in vitro study, one could synthesize a series of derivatives of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine via click chemistry and evaluate their binding affinities for a particular target, such as a G-protein coupled receptor or an enzyme. This would allow for the systematic exploration of the structure-activity relationship (SAR) and provide insights into the molecular determinants of binding.

Table 2: Hypothetical Binding Affinities of a Click-Derived Library for a Target Receptor

Compound ID R-group (from R-N₃) Binding Affinity (Kᵢ, nM)
1 Phenyl150
2 4-Chlorophenyl75
3 4-Methoxyphenyl200
4 Naphthyl50
5 Cyclohexyl350

This table presents hypothetical data for illustrative purposes.

Application in the Construction of Complex Heterocyclic Systems

The N-propargyl group of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine can serve as a versatile starting point for the construction of more complex heterocyclic systems. nih.gov The terminal alkyne can participate in various cyclization and cycloaddition reactions to form new rings.

For example, intramolecular cyclization reactions involving the alkyne and a suitably positioned functional group on a substituent attached to the piperidine ring could lead to the formation of fused or bridged bicyclic systems. nih.gov Additionally, [3+2] cycloaddition reactions with azides, as mentioned previously, lead to the formation of 1,2,3-triazoles, which are themselves important five-membered heterocycles with a range of biological activities. The use of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine as a building block in multicomponent reactions could also provide rapid access to complex and diverse heterocyclic scaffolds.

Utilization as Ligands in Metal Catalysis Research

Nitrogen-containing heterocycles, including piperidines, are widely used as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the substituents on the ring can be used to tune the steric and electronic properties of the resulting metal complex. nih.gov

While specific applications of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine as a ligand in metal catalysis are not well-documented, N-alkenyl and N-alkynyl substituted heterocyclic ligands have been explored in coordination chemistry. The alkyne functionality in 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine could potentially interact with a metal center in a π-fashion, in addition to the N-coordination. This could lead to the formation of novel organometallic complexes with interesting catalytic properties. Furthermore, the alkyne could be used to tether the piperidine ligand to a solid support, facilitating catalyst recovery and reuse.

Advanced Analytical Methodologies for Research Sample Analysis

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a compound like "3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine," various chromatographic techniques are employed to ensure the quality and integrity of research samples.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the non-volatile and thermally sensitive analysis of "3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine." This technique is widely used to assess the purity of synthesized batches and to quantify the compound in various matrices. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, although other detectors can be employed depending on the sample matrix. By comparing the peak area of the analyte to that of a known standard, precise quantification can be achieved.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This table represents a typical starting point for method development and may require optimization.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of "3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine," GC is an excellent method for identifying any volatile impurities or byproducts from its synthesis. Furthermore, it can be used to determine the ratio of cis and trans isomers of the 3,5-dimethylpiperidine (B146706) ring. The separation is achieved based on the differential partitioning of the analytes between a stationary phase coated on a capillary column and an inert carrier gas (e.g., helium or nitrogen). A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

The presence of two chiral centers at the C3 and C5 positions of the piperidine (B6355638) ring means that "3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine" can exist as different stereoisomers. Chiral chromatography is a specialized technique used to separate these enantiomers. This is critical in stereoselective synthesis to determine the enantiomeric excess (e.e.) of the product. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both normal-phase and reversed-phase chiral HPLC methods can be developed for this purpose.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis, offering a higher degree of confidence in compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison to spectral libraries or through manual interpretation. This is an invaluable tool for identifying unknown impurities and confirming the structure of volatile analytes in a sample.

Table 2: Expected GC-MS Fragmentation Data

TechniqueIonization ModeExpected m/z Fragments
GC-MS Electron Ionization (EI)Molecular Ion (M+), fragments corresponding to loss of propargyl group, methyl group, and ring fragmentation.

The exact fragmentation pattern would need to be determined experimentally.

For compounds that are not amenable to GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly effective for confirming the molecular weight of "3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine" and for identifying non-volatile impurities or degradation products. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this type of molecule, as it is a soft ionization method that typically results in a prominent protonated molecular ion [M+H]+, which simplifies spectral interpretation.

Future Research Directions and Emerging Avenues for 3,5 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Exploration of Novel Organocatalytic and Biocatalytic Synthetic Routes

The synthesis of piperidine (B6355638) derivatives, central to many pharmaceuticals, is continuously evolving towards greener and more efficient methods. scholaris.canih.gov For 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents, towards more sustainable organocatalytic and biocatalytic approaches. beilstein-journals.org

Organocatalysis offers a metal-free alternative for constructing the substituted piperidine ring with high stereoselectivity. nih.govacs.org Future investigations could explore domino Michael addition/aminalization processes or biomimetic approaches using simple chiral catalysts like proline to assemble the core structure enantioselectively. scholaris.caacs.org These methods promise the formation of multiple stereocenters in a single step with high efficiency. nih.gov

Biocatalysis , leveraging the high selectivity of enzymes, presents another promising frontier. Enzymes such as transaminases, lipases, and hydroxylases could be employed for the asymmetric synthesis of piperidine alkaloids and their analogues. rsc.orgnih.govnih.gov A hybrid bio-organocatalytic cascade, for instance, could use a transaminase to generate a key intermediate for a subsequent organocatalyzed Mannich reaction, streamlining the synthesis of chiral piperidines. rsc.orgnih.govdocumentsdelivered.com The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), could also facilitate the development of reusable catalytic systems for multicomponent reactions to build the piperidine scaffold. rsc.org Recent advancements combining biocatalytic C-H oxidation with radical cross-coupling represent a powerful strategy for the modular and enantioselective construction of complex piperidines, a technique directly applicable to creating diverse analogues of the target compound. chemistryviews.orgnews-medical.net

Table 1: Comparison of Potential Catalytic Strategies
Catalytic StrategyKey FeaturesPotential Catalysts/EnzymesAnticipated Advantages
OrganocatalysisDomino Reactions, Asymmetric Mannich/Michael AdditionsProline, O-TMS protected diphenylprolinol, Aminothiourea catalystsMetal-free, high stereoselectivity, formation of multiple stereocenters in one pot. scholaris.canih.gov
BiocatalysisEnantioselective C-H oxidation, multicomponent reactionsLipases (e.g., CALB), Transaminases, Hydroxylases (e.g., P4H)High enantiopurity, mild reaction conditions, sustainable. rsc.orgchemistryviews.org
Hybrid CatalysisCombined bio- and organocatalytic cascadesTransaminase + ProlineStreamlined synthesis, generation of complex building blocks. rsc.orgnih.gov

Investigation of Advanced Pericyclic Reactions Involving the Alkyne Moiety

The terminal alkyne of the propargyl group is a versatile handle for a variety of chemical transformations, particularly pericyclic reactions. unina.itmsu.edu These concerted reactions allow for the rapid construction of complex cyclic and polycyclic structures with high stereospecificity. Future research can systematically explore the reactivity of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine in this context.

Key areas of investigation include:

[3+2] Cycloadditions: The reaction of the alkyne moiety with organic azides, a cornerstone of "click" chemistry, can be explored to synthesize triazole-linked piperidine derivatives. libretexts.org This approach is highly efficient for creating libraries of compounds for biological screening.

[4+2] Cycloadditions (Diels-Alder Reactions): While less common for simple alkynes, intramolecular Diels-Alder reactions, where the dienophile (alkyne) and diene are tethered, could be designed to construct complex, fused heterocyclic systems.

Ene Reactions: The alkyne can participate as an "enophile" in ene reactions, providing a pathway to functionalized allenes or other unsaturated structures.

These investigations will not only expand the synthetic utility of the title compound but also provide access to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Application in Photo- and Electrocatalysis Research

Modern synthetic chemistry increasingly utilizes light and electricity as reagents to drive chemical transformations under mild conditions. rsc.org The scaffold of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine offers unique opportunities in both photocatalysis and electrocatalysis.

In photocatalysis , the piperidine nitrogen can be leveraged. Photoredox-catalyzed reactions can achieve α-amino C-H functionalization, allowing for the introduction of various substituents onto the piperidine ring. escholarship.orgnih.govnih.gov Future work could explore the diastereoselective arylation or alkylation of the C-H bonds adjacent to the nitrogen, using the existing stereocenters at the 3 and 5 positions to direct the stereochemical outcome. nih.gov Furthermore, the alkyne group itself can participate in photocatalytic reactions, such as N-formylation in the presence of a suitable photocatalyst. ccspublishing.org.cn

In electrocatalysis , the focus would be on the functionalization of the alkyne moiety. Electrochemical methods offer a green and controlled way to perform reactions like semi-hydrogenation to yield the corresponding alkene without the need for expensive metal catalysts or harsh reagents. nih.govchemrxiv.orgoaepublish.com Electrocatalytic systems can be developed for various hydrofunctionalization reactions, including hydrosilylation and hydroalkylation, to add further diversity to the molecular structure. oaepublish.com The combination of the piperidine scaffold with electrocatalytic methods could lead to novel synthetic pathways for complex molecules. chemistryviews.org

Table 2: Potential Photo- and Electrocatalytic Transformations
Catalysis TypeTarget MoietyPotential ReactionKey Advantage
PhotocatalysisPiperidine Ring (α-C-H)Diastereoselective C-H Arylation/AlkylationLate-stage functionalization, high diastereoselectivity. escholarship.orgnih.gov
ElectrocatalysisAlkyne GroupSelective Semi-HydrogenationAvoids overreduction, sustainable (uses electricity). nih.gov
ElectrocatalysisAlkyne GroupHydrofunctionalization (e.g., Hydrosilylation)Atom-economical, access to diverse functional groups. oaepublish.com

Development of Responsive Materials and Polymeric Architectures Incorporating the Scaffold

The incorporation of specific molecular motifs into polymers can impart "smart" or "responsive" properties, allowing the material to change its characteristics in response to external stimuli like temperature or pH. researchgate.net The 3,5-dimethylpiperidine (B146706) scaffold is an attractive candidate for the design of such materials.

Polymers containing piperidine side chains, such as poly(N-acryloylpiperidine) derivatives, have been shown to exhibit temperature-responsive behavior in aqueous solutions, including both upper critical solution temperature (UCST) and lower critical solution temperature (LCST). biomaterials.orgnih.govacs.orgresearchgate.net By synthesizing monomers based on 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine, novel polymers could be developed. The alkyne group provides a convenient point for polymerization or for post-polymerization modification via click chemistry.

Future research in this area would involve:

Synthesizing acrylate (B77674) or acrylamide (B121943) monomers derived from the title compound.

Polymerizing these monomers using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to control molecular weight and architecture. nih.gov

Investigating the solution behavior of the resulting polymers to determine their responsiveness to stimuli such as temperature, pH, and ionic strength. biomaterials.orgresearchgate.net

These novel polymeric materials could find applications in fields ranging from drug delivery and regenerative medicine to kinetic hydrate (B1144303) inhibitors for the energy sector. acs.orgresearchgate.net

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The drive to accelerate drug discovery and materials development has led to the rise of high-throughput experimentation (HTE) and automated synthesis platforms. nih.gov These technologies allow for the rapid synthesis and screening of large libraries of compounds. The modular nature of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine makes it an ideal candidate for such platforms.

The piperidine core can serve as a stable scaffold, while the alkyne "handle" allows for a wide range of diversification reactions (e.g., click chemistry, Sonogashira coupling). Automated synthesizers, which often use pre-packaged reagent cartridges, can be programmed to perform these reactions in a parallel format, quickly generating a library of derivatives. researchgate.netyoutube.comsigmaaldrich.com This approach significantly shortens the time required to explore the structure-activity relationships of new compounds. chemrxiv.orgresearchgate.net

Future directions include:

Developing robust, automated protocols for the functionalization of the alkyne group on solid support or in flow chemistry systems. acs.org

Integrating these synthesis platforms with automated biological or materials screening assays to create a closed-loop discovery engine.

Further Elucidation of Stereoelectronic Effects and Conformational Dynamics

The 3,5-dimethylpiperidine ring exists predominantly in a chair conformation. The presence and relative orientation of the methyl groups (cis or trans) and the N-propargyl group significantly influence the conformational equilibrium and the reactivity of the molecule. tuodaindus.comwikipedia.org

Future research should focus on a detailed investigation of these aspects using a combination of advanced spectroscopic techniques (e.g., variable-temperature NMR) and computational modeling (e.g., Density Functional Theory). Key questions to be addressed include:

Conformational Preference: Determining the preferred chair conformation and the axial/equatorial orientation of the N-propargyl and C3/C5-methyl substituents for both cis and trans diastereomers.

Stereoelectronic Effects: Quantifying the impact of stereoelectronic interactions, such as hyperconjugation between the nitrogen lone pair and anti-bonding orbitals of adjacent bonds (e.g., σC-H or σC-C). These effects can influence the basicity of the nitrogen and the reactivity of the α-protons. semanticscholar.org

Dynamic Behavior: Studying the kinetics of ring inversion and nitrogen inversion to understand the molecule's dynamic landscape.

A deeper understanding of these fundamental properties will be crucial for designing more selective catalysts, predicting reactivity in complex reactions, and rationally designing derivatives with specific biological or material properties. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.